tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C26H30BrFN4O4 and its molecular weight is 561.4 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate), with CAS number 338992-20-4, is a synthetic compound characterized by the following molecular formula: and a molecular weight of approximately 561.44 g/mol. The compound features a complex structure that includes a piperidine moiety, a quinazoline derivative, and a brominated phenyl group, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of compounds related to quinazoline derivatives in cancer therapy. For instance, a similar compound demonstrated significant antitumor activity against breast cancer cell lines MDA-MB-468 and MCF-7, particularly in BRCA1/2 wild-type models. This compound exhibited micromolar enzymatic potency against BRD4 and PARP1, indicating that it may function as a dual-target inhibitor, effectively inducing apoptosis and cell cycle arrest at the G1 phase in cancer cells .
The biological activity of this compound can be attributed to its ability to inhibit critical pathways involved in tumor growth and survival. Specifically, it targets the bromodomain and extraterminal (BET) protein BRD4, which is known to play a significant role in gene transcription and DNA repair mechanisms. Inhibition of BRD4 has been shown to disrupt oncogenic gene rearrangements and enhance the efficacy of DNA-damaging agents by modulating DNA repair pathways .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related quinazoline derivatives have demonstrated favorable pharmacokinetic profiles, including good bioavailability and low toxicity in preclinical models. Such profiles suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Comparative Analysis
Property | tert-butyl 4-(...) | Related Compounds |
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Molecular Weight | 561.44 g/mol | Varies (typically between 500 - 600 g/mol) |
Antitumor Activity | Effective against breast cancer cell lines | Similar compounds show efficacy against various cancers |
Target Proteins | BRD4, PARP1 | Various kinases and transcription factors |
Mechanism | Dual inhibition leading to apoptosis | Varies; often involves single-target inhibition |
Case Studies and Research Findings
Several studies have explored the biological activities of related quinazoline derivatives:
- Antitumor Efficacy : A study on quinazoline derivatives indicated that compounds with similar structures could effectively induce apoptosis in cancer cells through mechanisms involving BRD4 inhibition .
- Synthetic Lethality : The concept of synthetic lethality has been applied, where co-targeting BRD4 and PARP1 enhances therapeutic effects in BRCA-deficient cancers. This approach has shown promise in preclinical models .
- In Vivo Studies : In vivo experiments using xenograft models have demonstrated that compounds targeting BRD4 can significantly reduce tumor size without causing substantial toxicity or body weight loss in subjects .
Properties
IUPAC Name |
tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrFN4O4/c1-26(2,3)36-25(33)32-9-7-16(8-10-32)14-35-23-13-21-18(12-22(23)34-4)24(30-15-29-21)31-20-6-5-17(27)11-19(20)28/h5-6,11-13,15-16H,7-10,14H2,1-4H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLEEANCWENKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453264 | |
Record name | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338992-20-4 | |
Record name | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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